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Compound of Interest

Compound Name: Aeruginascin

Cat. No.: B15615734

For Researchers, Scientists, and Drug Development Professionals

The structural similarity between aeruginascin, a tryptamine found in certain psychoactive
mushrooms, and bufotenidine, a toxin found in toad venom, presents a unique analytical
challenge. Both are N,N,N-trimethylated tryptamines, but they differ in their functional groups
on the indole ring, leading to distinct chemical properties and potential physiological effects.
This guide provides a detailed comparison of these two compounds and outlines a robust
methodology for their differentiation using liquid chromatography-tandem mass spectrometry
(LC-MS/MS).

Chemical and Physical Properties

Aeruginascin and bufotenidine are structural isomers with respect to their core tryptamine
skeleton but differ significantly in their molecular weight and the nature of the substituent on the
indole ring. Aeruginascin is a phosphorylated compound found in mushrooms like Inocybe
aeruginascens, while bufotenidine is a hydroxylated compound present in toad venom and
some plants.[1] This fundamental difference in their chemical structure is the key to their
differentiation via mass spectrometry.

Table 1: Chemical Properties of Aeruginascin and Bufotenidine
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Property Aeruginascin Bufotenidine

Chemical Structure

[3-[2-

3-[2-
(trimethylazaniumyl)ethyl]-1H- [ )
IUPAC Name ) (trimethylazaniumyl)ethyl]-1H-
indol-4-yI] hydrogen }
indol-5-olate[3][4]

phosphate[2]
Molecular Formula C13H20N204P*[5] C13H18N20[3][6]
Monoisotopic Mass 299.1161 Da[5] 218.1419 Da[3]
Molecular Weight 299.28 g/mol [5] 218.29 g/mol [3][6]
Key Structural Feature 4-phosphoryloxy group 5-hydroxy group

Mass Spectrometric Differentiation

The most effective method for distinguishing aeruginascin from bufotenidine is high-resolution
mass spectrometry, which can differentiate the compounds based on their distinct molecular
weights and unique fragmentation patterns.

Precursor lon Analysis (MS1)

In a primary mass scan (MS1), the two compounds are easily distinguished by their mass-to-
charge ratio (m/z). Due to the presence of the phosphate group, aeruginascin is approximately
80 Da heavier than bufotenidine.

» Aeruginascin will be detected as a singly charged ion [M]* at m/z 299.1161.

o Bufotenidine, typically analyzed in its protonated form [M+H]*, will be detected at m/z
219.1492.

This significant mass difference allows for unambiguous identification even without
fragmentation analysis, provided a high-resolution mass spectrometer is used.

Tandem Mass Spectrometry (MS/MS) Fragmentation
Analysis
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Tandem mass spectrometry (MS/MS) provides definitive structural confirmation by inducing
fragmentation of the precursor ions and analyzing the resulting product ions. The fragmentation
patterns for aeruginascin and bufotenidine are distinct due to their different functional groups.

e Aeruginascin Fragmentation: The most characteristic fragmentation pathway for
aeruginascin is the neutral loss of the phosphate group. This results in a prominent product
ion corresponding to its dephosphorylated metabolite, 4-hydroxy-N,N,N-trimethyltryptamine
(4-HO-TMT).

» Bufotenidine Fragmentation: Bufotenidine lacks a phosphate group and therefore fragments
differently. Its fragmentation is characterized by the cleavage of the ethylamine side chain,
producing a highly stable trimethylimmonium ion, and fragmentation of the indole core.[2]

Table 2: Key Mass Spectrometric Data for Differentiation

Key Product lons Fragmentation
Analyte Precursor lon (m/z)
(m/z) Pathway
) ] Neutral loss of HPOs
Aeruginascin 299.1161 219.1492
(80 Da)
Loss of H3POa4 (98
201.1386
Da)
Bufotenidine 219.1492 160.0756 Loss of trimethylamine
-cleavage yieldin
58.0653 g 9ey J

[CH2=N(CHs)z]*

Experimental Protocol: LC-MS/MS Analysis

This section provides a general protocol for the analysis of tryptamines, which can be adapted
for the specific differentiation of aeruginascin and bufotenidine.

Sample Preparation (from Fungal or Biological Matrix)

e Homogenize 20 mg of the dried sample material.
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o Extract with 1 mL of methanol or an aqueous solution containing 0.1% formic acid by
vortexing and sonication.

e Centrifuge the sample at 10,000 x g for 10 minutes.

« Filter the supernatant through a 0.22 pum syringe filter into an autosampler vial for analysis.

Liquid Chromatography (LC) Conditions

e Column: A reversed-phase C18 column (e.g., Waters Acquity UPLC HSS T3, 100 mm x 2.1
mm, 1.8 um) is suitable.[2]

e Mobile Phase A: Water with 0.1% formic acid.
o Mobile Phase B: Acetonitrile with 0.1% formic acid.
o Flow Rate: 0.3 mL/min.

o Gradient: A typical gradient would start at 5% B, ramp to 95% B over 8 minutes, hold for 2
minutes, and then re-equilibrate at 5% B for 3 minutes.

* Injection Volume: 5 pL.

Mass Spectrometry (MS) Conditions

« lonization Mode: Electrospray lonization, Positive (ESI+).

e Scan Type: Full Scan (MS1) and Product lon Scan (MS/MS) or Multiple Reaction Monitoring
(MRM).

o Capillary Voltage: 3.0 kV.
e Source Temperature: 150 °C.
o Desolvation Temperature: 350 °C.

» Collision Gas: Argon.
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¢ Collision Energy: Optimized for each compound, typically ranging from 15-30 eV. For
targeted analysis, monitor the transitions listed in Table 2.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for differentiating aeruginascin and
bufotenidine using LC-MS/MS data.

Workflow for Mass Spectrometric Differentiation
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Caption: Analytical workflow for identifying aeruginascin vs. bufotenidine.

Conclusion

The differentiation of aeruginascin and bufotenidine is straightforward and reliable using
modern mass spectrometry techniques. The primary distinguishing feature is their substantial
difference in molecular weight (~80 Da), which is easily resolved in a full MS1 scan. Tandem
mass spectrometry provides unequivocal confirmation by revealing characteristic fragmentation
patterns: a neutral loss of the phosphate group for aeruginascin and side-chain cleavage for
bufotenidine. The detailed protocol and workflow provided here offer a robust framework for
researchers in analytical chemistry, pharmacology, and forensic science to accurately identify
and distinguish between these two structurally related tryptamines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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